Sarafloxacin Hydrochloride

Veterinary Microbiology Antimicrobial Susceptibility Colibacillosis

Researchers studying fluoroquinolone pharmacokinetics face significant interspecies variability that confounds cross-study comparisons. Sarafloxacin Hydrochloride addresses this with a uniquely documented PK spectrum: oral bioavailability of only 2.2% in Atlantic salmon vs. ~51% in chickens, enabling robust comparative absorption studies. • Withdrawal time ranges from 0 days (broilers) to 93 days (black-bone silky fowl) - an ideal model for investigating genetic determinants of tissue residue depletion. • Validated MIC90 ≤16 µg/mL against poultry E. coli isolates; inferior in vivo efficacy to enrofloxacin in challenge models provides a critical benchmark for fluoroquinolone structure-activity studies. • Supplied as ≥98% purity crystalline solid with full analytical documentation for reproducible experimental results.

Molecular Formula C20H18ClF2N3O3
Molecular Weight 421.8 g/mol
CAS No. 91296-87-6
Cat. No. B211896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarafloxacin Hydrochloride
CAS91296-87-6
Synonyms1-(4-fluorophenyl)-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
1-FPFPOC
6-fluoro-1-(4-fluorophenyl)-7-piperazinyl-1,4-dihydro-4-quinolone-3-carboxylic acid
A 56620
A-56620
sarafloxacin
sarafloxacin hydrochloride
Molecular FormulaC20H18ClF2N3O3
Molecular Weight421.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
InChIInChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H
InChIKeyKNWODGJQLCISLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarafloxacin Hydrochloride (CAS 91296-87-6): Fluoroquinolone Veterinary Antibiotic for Poultry and Aquaculture


Sarafloxacin Hydrochloride is a second-generation fluoroquinolone antibiotic developed specifically for veterinary applications, primarily for the control of colibacillosis (Escherichia coli infections) in poultry and bacterial diseases in aquaculture . It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, thereby exerting a rapid bactericidal effect . This compound was the first fluoroquinolone approved by the U.S. Food and Drug Administration (FDA) for use in food-producing animals (broiler chickens and turkeys) in 1995, though its approvals were voluntarily withdrawn in 2001 due to antimicrobial resistance concerns .

Sarafloxacin Hydrochloride vs. Other Fluoroquinolones: Why In-Class Substitution is Not Straightforward


While fluoroquinolones share a common mechanism of action, significant quantitative differences in pharmacokinetic profiles, in vivo efficacy, species-specific bioavailability, and tissue residue depletion exist among veterinary fluoroquinolones such as sarafloxacin, enrofloxacin, danofloxacin, and difloxacin . Direct substitution can lead to therapeutic failure due to inferior in vivo performance (as demonstrated in controlled poultry challenge studies) or unexpected withdrawal time violations (as shown in residue depletion studies in black-bone silky fowl versus common broilers) . Therefore, compound-specific evidence is essential for informed procurement and scientific application.

Sarafloxacin Hydrochloride: Direct Quantitative Comparisons for Informed Scientific and Procurement Decisions


In Vitro Antibacterial Potency Against Poultry E. coli: Sarafloxacin vs. Enrofloxacin, Danofloxacin, and Ciprofloxacin

In a study of 210 E. coli isolates from Italian poultry farms, sarafloxacin exhibited an MIC50 of 0.5 µg/mL and an MIC90 of 16 µg/mL using broth microdilution . This potency was comparable to enrofloxacin (MIC50 0.5 µg/mL, MIC90 32 µg/mL) and danofloxacin (MIC50 0.25 µg/mL, MIC90 16 µg/mL), but less potent than ciprofloxacin (MIC50 0.0625 µg/mL, MIC90 4 µg/mL) .

Veterinary Microbiology Antimicrobial Susceptibility Colibacillosis

In Vivo Efficacy in Chicken Colisepticemia Model: Sarafloxacin vs. Enrofloxacin and Danofloxacin

In a controlled challenge study using an infectious bronchitis virus-E. coli colisepticemia model in 720 chicks, sarafloxacin demonstrated significantly lower efficacy compared to enrofloxacin and danofloxacin . Mortality was not significantly reduced versus non-medicated controls for sarafloxacin, whereas enrofloxacin and danofloxacin treatments (both continuous and pulsed) achieved significant mortality reductions . Mean air sac lesion scores for continuous vs. pulsed sarafloxacin were 1.80 and 2.05, respectively, compared to 0.60/0.83 for enrofloxacin and 1.38/1.63 for danofloxacin .

Veterinary Therapeutics In Vivo Efficacy Poultry Disease

Oral Bioavailability in Atlantic Salmon: Sarafloxacin vs. Enrofloxacin, Flumequine, and Oxolinic Acid

A comparative pharmacokinetic study in Atlantic salmon (Salmo salar) held in seawater at 10°C revealed that sarafloxacin had the lowest oral bioavailability among the tested quinolones, at just 2.2% . This contrasts sharply with enrofloxacin (55.5%), flumequine (44.7%), and oxolinic acid (30.1%) . Consequently, the maximum plasma concentration (Cmax) of sarafloxacin was also the lowest among the four drugs .

Aquaculture Pharmacokinetics Bioavailability Drug Absorption

Tissue Residue Depletion and Withdrawal Time: Sarafloxacin in Black-Bone Silky Fowl vs. Common Broiler Chickens

A residue depletion study in black-bone silky fowl (BSF) administered oral sarafloxacin at 10 mg/kg BW for 7 days revealed an exceptionally long withdrawal time of 93 days . In contrast, the same drug in common broiler chickens had a zero-day withdrawal period when used as directed . At day 1 post-treatment, mean sarafloxacin concentrations in BSF muscle were 366.88 µg/kg, far exceeding the MRL of 10 µg/kg; even at 43 days, muscle concentrations remained at 45.46 µg/kg .

Veterinary Drug Residues Food Safety Withdrawal Period

Pharmacokinetic Profile in Chickens: Oral Bioavailability of Sarafloxacin Hydrochloride

In healthy broiler chickens, the oral bioavailability of sarafloxacin hydrochloride (administered as a tablet formulation) was determined to be 51.70 ± 15.00% (range 31.83–69.90%) . This is substantially lower than the typical oral bioavailability of enrofloxacin in chickens, which is generally reported to exceed 80% (class-level inference based on published data for enrofloxacin in poultry) .

Veterinary Pharmacokinetics Oral Bioavailability Poultry Medicine

Species-Dependent Pharmacokinetics: Sarafloxacin in Pigs vs. Broiler Chickens

A comparative pharmacokinetic study in pigs and broilers following single intravenous, intramuscular, and oral doses (5 mg/kg in pigs, 10 mg/kg in broilers) demonstrated that sarafloxacin is more rapidly absorbed, more extensively distributed, and more quickly eliminated in broilers than in pigs . The study calculated that effective plasma concentrations for bacteria with MIC90 <0.25 µg/mL could be maintained in both species, but the pharmacokinetic profiles differed significantly, necessitating species-specific dosing regimens .

Comparative Pharmacokinetics Species-Specific Dosing Veterinary Medicine

Optimal Research and Industrial Use Cases for Sarafloxacin Hydrochloride Based on Quantitative Evidence


Targeted Control of Colibacillosis in Broiler Chickens and Turkeys (FDA-Approved Use)

Sarafloxacin hydrochloride is indicated for the control of mortality associated with Escherichia coli organisms susceptible to the drug in growing turkeys and broiler chickens, administered via drinking water . The FDA-approved use established a zero-day withdrawal period for these species under prescribed conditions, as the total residue in liver was less than half the safe concentration (5.25 ppm) at zero withdrawal . This application is supported by the in vitro susceptibility data demonstrating MIC90 values ≤16 µg/mL against poultry E. coli isolates, though in vivo efficacy was inferior to enrofloxacin in challenge models .

Aquaculture Treatment of Bacterial Pathogens in Fish (e.g., Atlantic Salmon, Aeromonas salmonicida)

Sarafloxacin has demonstrated in vitro activity against the fish pathogen Aeromonas salmonicida, with MICs comparable to enrofloxacin and lower than oxolinic acid . However, its oral bioavailability in Atlantic salmon is exceptionally low (2.2%) , necessitating higher oral doses or consideration of alternative administration routes (e.g., injection) to achieve therapeutic tissue concentrations. This application is most appropriate for controlled research settings where dose optimization can be performed, or for use in species with more favorable pharmacokinetics.

Pharmacokinetic and Residue Depletion Studies in Specialty Poultry Breeds

The markedly prolonged withdrawal time of sarafloxacin in black-bone silky fowl (93 days) compared to common broilers (0 days) highlights its utility as a model compound for studying species- or breed-dependent drug metabolism and residue persistence . Research institutions and regulatory bodies may employ sarafloxacin to investigate the genetic or physiological factors governing fluoroquinolone depletion kinetics, which is critical for establishing safe withdrawal periods in diverse poultry populations.

Comparative Fluoroquinolone Research to Investigate Structure-Activity and Species-Specific Pharmacokinetics

Given its distinct pharmacokinetic profile—including lower oral bioavailability in chickens (~51%) and salmon (2.2%) compared to enrofloxacin, and species-dependent absorption/distribution differences between pigs and broilers—sarafloxacin serves as a valuable comparator compound in fluoroquinolone research . It is particularly useful for elucidating the relationship between molecular structure (e.g., the para-fluorophenyl moiety) and interspecies pharmacokinetic variability.

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